2,3-Dimethylbut-3-en-1-ol

Descripción

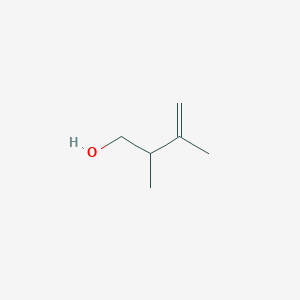

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dimethylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(2)6(3)4-7/h6-7H,1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUIFWPTEFZCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504096 | |

| Record name | 2,3-Dimethylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-93-6 | |

| Record name | 2,3-Dimethylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2,3-Dimethylbut-3-en-1-ol fundamental properties

An In-Depth Technical Guide to the Fundamental Properties of 2,3-Dimethylbut-3-en-1-ol

Abstract

This technical guide provides a comprehensive overview of the core fundamental properties of 2,3-Dimethylbut-3-en-1-ol (CAS No: 1708-93-6). As a substituted allylic alcohol, this compound presents a unique structural motif characterized by the interplay between a primary alcohol and a trisubstituted alkene. This architecture makes it a versatile and valuable building block in synthetic organic chemistry. This document synthesizes available data on its physicochemical properties, established and theoretical synthetic pathways, characteristic reactivity, and safety protocols. It is intended as a critical resource for researchers, scientists, and drug development professionals engaged in fine chemical synthesis and the development of complex molecular architectures.

Core Chemical Identity and Physicochemical Properties

2,3-Dimethylbut-3-en-1-ol is an organic compound with the molecular formula C₆H₁₂O.[1][2] It is structurally classified as a substituted allylic alcohol, featuring a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon double bond.[1] This arrangement of functional groups is central to its chemical behavior and utility as a synthetic intermediate.[1] The steric hindrance imposed by the methyl groups significantly influences the regioselectivity and stereoselectivity of its reactions.[1]

Table 1: Physicochemical Properties of 2,3-Dimethylbut-3-en-1-ol

| Property | Value | Source |

| IUPAC Name | 2,3-dimethylbut-3-en-1-ol | [1][2] |

| CAS Number | 1708-93-6 | [1][2] |

| Molecular Formula | C₆H₁₂O | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| Monoisotopic Mass | 100.088815002 Da | [2] |

| Canonical SMILES | CC(CO)C(=C)C | [2][3] |

| InChI | InChI=1S/C6H12O/c1-5(2)6(3)4-7/h6-7H,1,4H2,2-3H3 | [1][2][3] |

| InChIKey | OSUIFWPTEFZCMB-UHFFFAOYSA-N | [1][2][3] |

| XLogP3 (Predicted) | 1.6 | [2][3] |

| Complexity (Computed) | 66.6 | [2] |

Spectroscopic Characterization

While comprehensive, publicly available experimental spectra (¹H NMR, ¹³C NMR, IR) for 2,3-Dimethylbut-3-en-1-ol are not detailed in the reviewed literature, its structure can be unequivocally confirmed using standard spectroscopic techniques. Predicted collision cross-section data for various adducts in mass spectrometry has been calculated.[3] Definitive structural elucidation for any synthesized batch would necessitate generating and interpreting this data.

Synthesis and Manufacturing Protocols

The synthesis of 2,3-Dimethylbut-3-en-1-ol can be achieved through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired yield, and required regioselectivity.

Pathway 1: Hydroboration-Oxidation of 2,3-Dimethyl-1,3-butadiene

A prominent strategy involves the hydroboration-oxidation of the corresponding conjugated diene, 2,3-dimethyl-1,3-butadiene.[1] This reaction proceeds with high regioselectivity, yielding the anti-Markovnikov addition product. The steric hindrance from the methyl groups at the 2 and 3 positions directs the boron reagent to add preferentially to the terminal CH₂ group of the double bond.[1]

The general workflow involves two key steps:

-

Hydroboration: Addition of a borane reagent, such as a borane-tetrahydrofuran (BH₃·THF) complex, across a double bond of the diene.

-

Oxidation: Treatment of the intermediate organoborane with an oxidizing agent, typically hydrogen peroxide in an alkaline solution, to replace the carbon-boron bond with a carbon-hydroxyl bond.[1]

Pathway 2: Grignard Addition to Unsaturated Carbonyls

Another effective method is the Grignard reaction, specifically the addition of a methylmagnesium halide (e.g., CH₃MgBr) to an appropriate α,β-unsaturated ester, such as methyl 2-methylpropenoate.[1] This pathway leverages the nucleophilic character of the Grignard reagent to attack the electrophilic carbonyl carbon.

A critical parameter in this synthesis is temperature control. Lower reaction temperatures are generally employed to favor the kinetic 1,2-addition product (attack at the carbonyl carbon) over the thermodynamic 1,4-conjugate addition product.[1] The high reactivity of the intermediate ketone necessitates the use of at least two equivalents of the Grignard reagent to drive the reaction to the desired tertiary alcohol.[1]

Protocol 3.2.1: Grignard Synthesis of 2,3-Dimethylbut-3-en-1-ol

-

Objective: To synthesize 2,3-Dimethylbut-3-en-1-ol via the addition of methylmagnesium bromide to methyl 2-methylpropenoate.

-

Materials:

-

Methyl 2-methylpropenoate

-

Methylmagnesium bromide (CH₃MgBr) in diethyl ether or THF

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

-

Methodology:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charge: Charge the flask with methyl 2-methylpropenoate dissolved in anhydrous diethyl ether. Cool the flask to 0°C using an ice bath.

-

Grignard Addition: Add the methylmagnesium bromide solution (at least 2.2 equivalents) dropwise from the dropping funnel to the stirred solution of the ester. Maintain the reaction temperature below 5°C throughout the addition to maximize 1,2-addition selectivity.[1]

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Workup: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product via fractional distillation or column chromatography to yield pure 2,3-Dimethylbut-3-en-1-ol.

-

Reactivity and Chemical Behavior

The reactivity profile of 2,3-Dimethylbut-3-en-1-ol is dictated by its two primary functional groups: the primary hydroxyl group and the trisubstituted double bond.[1]

-

Hydroxyl Group: This site can undergo standard alcohol transformations, such as oxidation to the corresponding aldehyde (2,3-dimethylbut-3-enal), esterification, or substitution reactions to form ethers or halides.[1]

-

Double Bond: The alkene moiety can participate in a variety of addition reactions, including hydrogenation, halogenation, and hydroformylation.[1] The steric bulk of the adjacent methyl groups plays a key role in directing incoming reagents, often leading to high regioselectivity.[1] For instance, in hydroboration-oxidation, addition occurs at the terminal carbon, an anti-Markovnikov outcome driven by sterics.[1]

Applications in Research and Development

Owing to its structure, 2,3-Dimethylbut-3-en-1-ol serves as a valuable precursor and intermediate in several areas of chemical science.

-

Fine Chemical Synthesis: It is a versatile building block for constructing more complex molecules.[1]

-

Fragrance Industry: The compound and its derivatives are explored for their potential as novel odorant molecules.[1]

-

Polymer Chemistry: Structural analogs have been used to create model compounds for investigating sulfur crosslinks in materials like natural rubber, providing insights into vulcanization processes.[1]

Safety and Handling

2,3-Dimethylbut-3-en-1-ol is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[2]

Table 2: GHS Hazard Classification

| Pictogram | Code | Hazard Statement | Classification |

| H226 | Flammable liquid and vapor | Flammable Liquid, Category 3 | |

| H315 | Causes skin irritation | Skin Irritation, Category 2 | |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2A | |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation |

Source: PubChem[2]

Handling and Storage Recommendations:

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[4][5] All metal parts of equipment must be grounded to prevent static electricity discharge.[4][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4][5]

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[4][5]

-

Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and dispose of it as hazardous waste.[6]

References

-

2,3-Dimethylbut-3-en-1-ol | C6H12O - Benchchem.

-

2,3-Dimethylbut-3-en-1-ol | C6H12O | CID 12603472 - PubChem.

-

2,3-Dimethylbut-2-en-1-ol | C6H12O | CID 12673114 - PubChem.

-

2,3-Dimethylbut-2-en-1-ol - CymitQuimica.

-

3-methyl-3-buten-2-ol | CAS#:10473-14-0 | Chemsrc.

-

10473-14-0|3-Methyl-3-buten-2-ol|BLD Pharm.

-

3-Methyl-3-buten-2-ol - CAS Common Chemistry.

-

3-Buten-2-ol, 3-methyl- - NIST WebBook.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

10473-14-0 | CAS DataBase - ChemicalBook.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

2,3-Dimethylbutane-2,3-diol - Apollo Scientific.

-

2,2-Dimethylbut-3-en-1-ol | C6H12O | CID 13087266 - PubChem.

-

Synthesis of 2-methyl-3-buten-2-ol - Google Patents.

-

2,3-dimethylbut-3-en-1-ol (C6H12O) - PubChemLite.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Dimethylbut-3-en-1-ol | C6H12O | CID 12603472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2,3-dimethylbut-3-en-1-ol (C6H12O) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 2,3-Dimethylbut-3-en-1-ol: Structure, Synthesis, and Reactivity

Abstract: This technical guide provides a comprehensive overview of 2,3-dimethylbut-3-en-1-ol (CAS No: 1708-93-6), a substituted allylic alcohol of significant interest in organic synthesis.[1] Its unique structural motif, characterized by the interplay of a primary hydroxyl group and a sterically hindered trisubstituted alkene, renders it a versatile building block for the synthesis of complex molecules and fine chemicals.[1] This document details the definitive IUPAC nomenclature and structure, outlines a regioselective synthesis protocol with mechanistic insights, presents a framework for its analytical characterization, and explores its reactivity profile. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in synthetic applications.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. 2,3-Dimethylbut-3-en-1-ol is an organic compound with the molecular formula C₆H₁₂O.[1][2]

IUPAC Nomenclature and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3-dimethylbut-3-en-1-ol .[2] The numbering of the parent chain begins at the carbon bearing the primary alcohol, the highest priority functional group. The structure features a four-carbon chain with a hydroxyl group at position 1, a methyl group at position 2, and an isopropenyl group (a methyl and a vinyl group) at position 3.

Caption: Chemical structure of 2,3-dimethylbut-3-en-1-ol.

Key Identifiers and Properties

Summarizing the core identifiers and computed properties provides a quick reference for laboratory and computational work.

| Identifier | Value | Source |

| IUPAC Name | 2,3-dimethylbut-3-en-1-ol | PubChem[2] |

| CAS Number | 1708-93-6 | Benchchem, PubChem[1][2] |

| Molecular Formula | C₆H₁₂O | PubChem[2][3] |

| Molecular Weight | 100.16 g/mol | Benchchem, PubChem[1][2] |

| InChIKey | OSUIFWPTEFZCMB-UHFFFAOYSA-N | Benchchem, PubChem[1][2] |

| SMILES | CC(CO)C(=C)C | PubChem[2][3] |

| Predicted XlogP | 1.6 | PubChemLite[3] |

Synthesis and Mechanistic Considerations

The synthesis of 2,3-dimethylbut-3-en-1-ol can be achieved through several routes, with the hydroboration-oxidation of a conjugated diene being a prominent and highly regioselective strategy.[1]

Regioselective Synthesis via Hydroboration-Oxidation

The creation of the target primary alcohol from a diene precursor showcases a powerful application of modern synthetic methodology. The most common pathway involves the hydroboration-oxidation of 2,3-dimethyl-1,3-butadiene.[1]

Causality of Method Selection: This two-step sequence is chosen for its exquisite control of regioselectivity. The hydroboration step follows an anti-Markovnikov addition pattern, where the boron atom adds to the less substituted carbon of the double bond. This preference is driven by both steric and electronic factors. The bulky borane reagent preferentially approaches the terminal CH₂ group, and the subsequent oxidation replaces the boron with a hydroxyl group at that same position, yielding the desired primary alcohol.[1] A direct acid-catalyzed hydration would, in contrast, follow Markovnikov's rule, leading to a tertiary alcohol.[1]

Caption: Workflow for the synthesis of 2,3-dimethylbut-3-en-1-ol.

Experimental Protocol: Hydroboration-Oxidation

This protocol is a self-validating system where successful execution relies on the careful control of anhydrous conditions and reaction temperature.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,3-dimethyl-1,3-butadiene dissolved in anhydrous tetrahydrofuran (THF). The flask is cooled to 0 °C in an ice bath.

-

Hydroboration: A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise to the stirred diene solution via the dropping funnel, maintaining the temperature at 0 °C.[1] The reaction is allowed to stir at this temperature for 1 hour and then warmed to room temperature for an additional 2 hours.

-

Expert Insight: THF is the solvent of choice as it stabilizes the highly reactive borane monomer as a complex, moderating its reactivity and preventing dimerization.[1]

-

-

Oxidation: The reaction mixture is cooled again to 0 °C. A solution of 3M sodium hydroxide (NaOH) is added slowly, followed by the very careful, dropwise addition of 30% hydrogen peroxide (H₂O₂). The temperature must be kept below 25 °C during the exothermic oxidation step.

-

Trustworthiness: The slow addition of H₂O₂ is critical for safety and to ensure a controlled reaction. The alkaline conditions are necessary for the peroxide to effectively oxidize the organoborane intermediate.[1]

-

-

Workup and Purification: The reaction mixture is stirred at room temperature for several hours until the oxidation is complete. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure 2,3-dimethylbut-3-en-1-ol.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount and is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known structure and typical chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~4.8-5.0 | m | 2H | =CH₂ |

| ~3.5 | d | 2H | -CH₂OH | |

| ~2.5 | m | 1H | -CH- | |

| ~1.7 | s | 3H | =C-CH₃ | |

| ~1.0 | d | 3H | -CH(CH₃)- | |

| ~1.5 | br s | 1H | -OH |

| Predicted ¹³C NMR | δ (ppm) | Assignment |

| ¹³C NMR | ~148 | =C(CH₃) |

| ~112 | =CH₂ | |

| ~68 | -CH₂OH | |

| ~45 | -CH- | |

| ~20 | =C-CH₃ | |

| ~18 | -CH(CH₃)- |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

| Technique | Expected Features |

| IR Spectroscopy | Strong, broad absorption at ~3300-3400 cm⁻¹ (O-H stretch); Medium absorption at ~3080 cm⁻¹ (=C-H stretch); Medium absorption at ~1650 cm⁻¹ (C=C stretch); Strong absorption at ~1050 cm⁻¹ (C-O stretch). |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 100. Key fragments would include loss of water (M-18), loss of a methyl group (M-15), and loss of the hydroxymethyl group (M-31). |

Reactivity Profile and Synthetic Utility

The dual functionality of 2,3-dimethylbut-3-en-1-ol dictates its chemical behavior and makes it a valuable intermediate.[1] The steric hindrance imposed by the methyl groups at positions 2 and 3 plays a crucial role in directing the regioselectivity of reactions.[1]

Caption: Key reactive sites of 2,3-dimethylbut-3-en-1-ol.

-

Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde, 2,3-dimethylbut-3-enal, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to prevent over-oxidation to the carboxylic acid. It can also undergo standard transformations such as esterification or conversion to an alkyl halide.

-

Reactions at the Alkene: The trisubstituted double bond is electron-rich and can participate in various electrophilic addition reactions. As previously discussed, the steric bulk significantly influences the regiochemical outcome of these additions, favoring attack at the terminal carbon.[1]

Safety and Handling

For all research applications, proper safety protocols must be observed. This compound is intended for research use only and is not for human or veterinary use.[1]

| Hazard Class | GHS Statement | Precaution |

| Flammability | H226: Flammable liquid and vapor | Keep away from heat, sparks, and open flames. |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye and face protection. |

| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or fume hood. |

| (Source: PubChem)[2] |

Handling Recommendations: Handle in a chemical fume hood. Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. In case of contact, wash affected areas thoroughly with water.

Conclusion

2,3-Dimethylbut-3-en-1-ol is a valuable C6 building block in organic synthesis. Its structure, combining a primary allylic alcohol with a sterically congested alkene, provides a platform for diverse and regioselective chemical transformations. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel chemical entities in research and industry.

References

-

2,3-Dimethylbut-3-en-1-ol | C6H12O | CID 12603472 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

2,3-dimethylbut-3-en-1-ol (C6H12O) - PubChemLite. Available at: [Link]

Sources

An In-depth Technical Guide to 2,3-Dimethylbut-3-en-1-ol (CAS: 1708-93-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylbut-3-en-1-ol is a substituted allylic alcohol that serves as a versatile and valuable building block in modern organic synthesis.[1] Its unique structural motif, featuring a primary alcohol adjacent to a sterically hindered carbon-carbon double bond, provides a platform for a variety of chemical transformations. This guide offers a comprehensive technical overview of its physicochemical properties, established synthesis protocols, key reactivity patterns, and applications. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document aims to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in fine chemical synthesis, fragrance development, and as a precursor for complex molecular architectures.

Introduction and Strategic Importance

2,3-Dimethylbut-3-en-1-ol, with the molecular formula C₆H₁₂O, belongs to the class of allylic alcohols.[1] This classification is crucial as the proximity of the hydroxyl group to the π-system of the double bond dictates its chemical behavior, enabling unique reaction pathways not accessible to simple alkanols or alkenes. The interplay between these two functional groups makes it a valuable intermediate for synthetic chemists.[1]

The steric hindrance provided by the methyl groups on the carbon chain significantly influences the regioselectivity and stereoselectivity of its reactions, offering opportunities for highly controlled synthetic outcomes.[1] Its applications are found in the synthesis of fine chemicals and as a precursor for creating novel odorant molecules in the fragrance industry.[1] Furthermore, its structural analogues have been instrumental in polymer chemistry for developing model compounds to study crosslinking in materials like natural rubber.[1] This guide will delve into the core aspects of this reagent, providing the necessary insights for its application in research and development.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in the laboratory. All quantitative data are summarized for clarity.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1708-93-6 | [2] |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2][3] |

| Physical Form | Liquid | |

| IUPAC Name | 2,3-dimethylbut-3-en-1-ol | [2] |

| InChI Key | OSUIFWPTEFZCMB-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(CO)C(=C)C | [2][4] |

Spectroscopic Signature

-

¹H NMR: The spectrum would be expected to show signals for the vinyl protons, the methine proton adjacent to the hydroxyl group, the methylene protons of the CH₂OH group, and the two distinct methyl groups.

-

¹³C NMR: Key signals would include those for the sp² carbons of the double bond, the carbon bearing the hydroxyl group (CH-OH), the primary alcohol carbon (CH₂OH), and the carbons of the methyl groups.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for both sp³ and sp² hybridized carbons will appear just below and just above 3000 cm⁻¹, respectively. A characteristic C=C stretch would be expected around 1640-1680 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 100.16. Common fragmentation patterns would include the loss of water (M-18) and cleavage adjacent to the oxygen atom.

Synthesis and Purification

The creation of 2,3-dimethylbut-3-en-1-ol can be achieved through several synthetic routes. The choice of method often depends on starting material availability, desired scale, and required purity.

Prominent Synthetic Pathways

-

Grignard Reaction: A highly effective and common method involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with 2-methylpropanal. The nucleophilic vinyl group attacks the electrophilic carbonyl carbon, and subsequent acidic workup yields the target allylic alcohol. This is a cornerstone reaction for C-C bond formation.[5][6]

-

Hydroboration-Oxidation of Dienes: An alternative route starts with the conjugated diene 2,3-dimethyl-1,3-butadiene.[1] A selective 1,4-hydroboration followed by oxidation can yield the desired product. The choice of borane reagent (e.g., BH₃·THF) is critical to control the regioselectivity of the boron addition.[1]

Detailed Experimental Protocol: Grignard Synthesis

This protocol details a robust method for synthesizing 2,3-dimethylbut-3-en-1-ol, which is self-validating through in-process controls and final product characterization.

Objective: To synthesize 2,3-dimethylbut-3-en-1-ol via the reaction of isobutyraldehyde with vinylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Isobutyraldehyde (2-methylpropanal)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Iodine crystal (for initiation)

Protocol Steps:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of vinyl bromide in anhydrous ether/THF to the magnesium. The reaction is initiated by gentle heating, after which the addition is continued at a rate that maintains a gentle reflux.

-

Nucleophilic Addition: Once the magnesium is consumed, cool the resulting Grignard reagent solution to 0 °C in an ice bath. Add a solution of isobutyraldehyde in anhydrous ether/THF dropwise via the dropping funnel. The causality here is critical: the highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.[6]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

-

Work-up and Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This protonates the intermediate alkoxide to form the alcohol and precipitates magnesium salts, which are easier to remove than those formed by quenching with strong acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.[7] Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[7] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: Purify the crude alcohol by fractional distillation or flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the obtained data with expected values.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2,3-dimethylbut-3-en-1-ol is governed by its two primary functional groups: the hydroxyl group and the double bond.[1]

Reactions of the Hydroxyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2,3-dimethyl-3-butenal) using mild oxidizing agents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger agents like potassium permanganate (KMnO₄).

-

Esterification: It readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions to form esters, which may have applications as fragrances.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) and subsequently displaced by nucleophiles in an Sₙ2 reaction.[1]

Reactions of the Double Bond

-

Addition Reactions: The alkene moiety can participate in various addition reactions, including hydrogenation to form the saturated alcohol (2,3-dimethylbutan-1-ol), halogenation, and hydrohalogenation.[1]

-

Cyclization: The double bond can be involved in cyclization reactions, making it a precursor for cyclic compounds.[1]

-

Regioselectivity: The steric bulk of the adjacent methyl groups plays a key role in directing the regioselectivity of addition reactions, often favoring anti-Markovnikov addition in reactions like hydroboration.[1]

Diagram: Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of an alcohol via a Grignard reaction.

Caption: Key reaction pathways for 2,3-Dimethylbut-3-en-1-ol.

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount for ensuring safety.

-

Hazard Identification: 2,3-Dimethylbut-3-en-1-ol is classified as a flammable liquid and vapor (H226). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2]* Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is room temperature. * First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention. If inhaled, move the person to fresh air.

Conclusion

2,3-Dimethylbut-3-en-1-ol (CAS 1708-93-6) is more than just a simple alcohol; it is a strategic synthetic intermediate whose value lies in the unique reactivity conferred by its sterically influenced allylic alcohol structure. Its utility in constructing complex carbon skeletons makes it a powerful tool for researchers in organic synthesis, materials science, and drug discovery. A firm grasp of its properties, synthetic routes, and reaction mechanisms, as detailed in this guide, empowers scientists to leverage its full potential in developing novel molecules and materials.

References

-

2,3-Dimethylbut-3-en-1-ol | C6H12O | CID 12603472. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

2,3-Dimethylbut-2-en-1-ol | C6H12O | CID 12673114. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Synthesis of Alcohols Using the Grignard Reaction. (n.d.). Organic Chemistry Tutor. Retrieved January 17, 2026, from [Link]

-

2,3-dimethylbut-3-en-1-ol (C6H12O). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Dimethylbut-3-en-1-ol | C6H12O | CID 12603472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dimethylbut-2-en-1-ol | C6H12O | CID 12673114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2,3-dimethylbut-3-en-1-ol (C6H12O) [pubchemlite.lcsb.uni.lu]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

2,3-Dimethylbut-3-en-1-ol spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dimethylbut-3-en-1-ol

Authored by: Gemini, Senior Application Scientist

Introduction

2,3-Dimethylbut-3-en-1-ol is an allylic alcohol, a class of organic compounds that serve as versatile intermediates in chemical synthesis.[1] The defining structural feature of an allylic alcohol is a hydroxyl (-OH) group attached to an sp³-hybridized carbon atom, which is adjacent to a carbon-carbon double bond (C=C).[1] This arrangement confers unique reactivity and makes these compounds valuable building blocks for creating more complex molecules in fields ranging from pharmaceuticals to materials science.

Accurate structural elucidation and purity assessment are paramount in any chemical synthesis workflow. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive and non-destructive means to confirm the identity and integrity of a target molecule. This guide offers a detailed examination of the expected spectroscopic data for 2,3-Dimethylbut-3-en-1-ol, blending theoretical principles with practical, field-proven methodologies for data acquisition and interpretation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 2,3-Dimethylbut-3-en-1-ol, with a systematic numbering scheme for NMR assignment, is presented below. This numbering is crucial for correlating specific atoms to their corresponding signals in the NMR spectra.

Figure 1: Structure of 2,3-Dimethylbut-3-en-1-ol with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural assignment can be made.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Methodology:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for many organic molecules due to its excellent dissolving power and relative chemical inertness. Its residual proton signal at ~7.26 ppm serves as a convenient secondary reference.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2,3-Dimethylbut-3-en-1-ol directly into a clean, dry NMR tube.

-

Add ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS). TMS provides the primary chemical shift reference at 0.00 ppm.[2]

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

-

¹H NMR Spectroscopy: Data Analysis and Interpretation

The proton NMR spectrum provides information on the number of distinct proton environments, the number of protons in each environment, and their connectivity.

Expected ¹H NMR Data Summary

| Label (Fig. 1) | Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Rationale |

| H-O | -OH | 1.0 - 3.0 | broad singlet | 1H | N/A | The chemical shift is variable and concentration-dependent; proton exchange broadens the signal. |

| H-4 | =CH₂ | 4.85 - 4.95 | two singlets | 2H | N/A | Geminal protons on the terminal alkene. They may appear as two distinct, closely spaced singlets or a multiplet due to complex coupling. |

| H-1 | -CH₂OH | 3.50 - 3.70 | doublet | 2H | J ≈ 7.0 Hz | Protons on the carbon bearing the hydroxyl group, deshielded by oxygen. Split by the adjacent H-2 proton. |

| H-2 | -CH- | 2.30 - 2.50 | multiplet | 1H | N/A | Allylic proton, coupled to H-1 and potentially weakly to the methyl protons on C5. |

| H-6 | -CH₃ | ~1.75 | singlet | 3H | N/A | Vinylic methyl protons, attached directly to the double bond. |

| H-5 | -CH₃ | ~1.05 | doublet | 3H | J ≈ 6.8 Hz | Methyl protons on an sp³ carbon, split by the adjacent H-2 proton. |

¹³C NMR Spectroscopy: Data Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data Summary

| Label (Fig. 1) | Carbon Type | Predicted δ (ppm) | Rationale |

| C-3 | C=C | ~145-150 | Quaternary sp² carbon of the double bond, deshielded. |

| C-4 | =CH₂ | ~110-115 | Terminal sp² carbon of the double bond. |

| C-1 | -CH₂OH | ~65-70 | sp³ carbon bonded to the electronegative oxygen atom. |

| C-2 | -CH- | ~40-45 | Allylic sp³ carbon. |

| C-6 | -CH₃ | ~20-25 | Vinylic methyl carbon. |

| C-5 | -CH₃ | ~15-20 | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a modern, convenient technique for analyzing liquid samples, requiring minimal sample preparation.[3][4]

Methodology:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrumental interferences.

-

Sample Application: Place 1-2 drops of neat 2,3-Dimethylbut-3-en-1-ol directly onto the ATR crystal surface.

-

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[3]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue after analysis to prevent cross-contamination.

IR Spectrum: Data Analysis and Interpretation

The IR spectrum of 2,3-Dimethylbut-3-en-1-ol is expected to show characteristic absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3350 | O-H stretch | Alcohol (-OH) | Strong, Broad |

| ~3080 | =C-H stretch | Alkene (sp²) | Medium |

| 2960-2850 | C-H stretch | Alkane (sp³) | Strong |

| ~1650 | C=C stretch | Alkene | Medium |

| ~1450 | C-H bend | Alkane (-CH₂, -CH₃) | Medium |

| ~1050 | C-O stretch | Primary Alcohol | Strong |

| ~900 | =C-H bend | Terminal Alkene (=CH₂) | Strong |

The most diagnostic peaks are the broad O-H stretch around 3350 cm⁻¹ and the strong C-O stretch near 1050 cm⁻¹, which together confirm the presence of a primary alcohol. The peaks at ~1650 cm⁻¹ and ~900 cm⁻¹ are definitive evidence of the terminal double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed, particularly under Electron Ionization (EI), offers valuable structural clues.

Experimental Protocol: Electron Ionization (EI-MS)

EI-MS is a hard ionization technique that generates a molecular ion and numerous fragment ions, creating a detailed mass spectrum that serves as a molecular fingerprint.

Methodology:

-

Sample Introduction: Inject a dilute solution of the sample into a Gas Chromatograph (GC) coupled to a mass spectrometer (GC-MS). The GC separates the analyte from any impurities before it enters the ion source.

-

Ionization: Bombard the gaseous sample molecules with high-energy electrons (~70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion, having excess energy, undergoes fragmentation through characteristic pathways.

-

Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Mass Spectrum: Data Analysis and Interpretation

The molecular weight of 2,3-Dimethylbut-3-en-1-ol (C₆H₁₂O) is 100.16 g/mol .[5] The mass spectrum is expected to show a molecular ion peak at m/z = 100. However, for primary alcohols, the molecular ion peak can be weak or absent due to rapid fragmentation.[6][7]

Key Fragmentation Pathways:

-

Loss of Water (M-18): A common fragmentation for alcohols is dehydration, leading to a peak at m/z = 82 (100 - 18).[6]

-

Alpha-Cleavage: This is the most characteristic fragmentation of alcohols, involving cleavage of the bond adjacent to the carbon bearing the -OH group.[6] This results in a resonance-stabilized cation. For this molecule, alpha-cleavage would lead to the loss of a C₄H₇• radical, generating a prominent base peak at m/z = 43 ([CH(CH₃)OH]⁺).

-

Loss of a Methyl Radical (M-15): Cleavage of a methyl group can lead to a peak at m/z = 85.

Figure 2: Predicted key fragmentation pathways for 2,3-Dimethylbut-3-en-1-ol in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous characterization of 2,3-Dimethylbut-3-en-1-ol. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of the defining alcohol and alkene functional groups. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns, with alpha-cleavage being a particularly diagnostic pathway for primary alcohols. This comprehensive spectroscopic profile serves as a reliable reference for researchers and scientists in ensuring the identity, purity, and quality of this important synthetic intermediate.

References

-

Baran, R., et al. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. Journal of Mass Spectrometry, 49(11), 1171-1183. Available at: [Link]

-

Nagaraja, P., et al. (2001). New Method for Spectrophotometric Determination of Allyl Alcohol Using Aryl Aldehydes as Reagents. Analytical Sciences, 17(9), 1109-1112. Available at: [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]

-

PubChem. (n.d.). 2,3-Dimethylbut-3-en-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 2,3-Dimethylbut-2-en-1-ol. National Center for Biotechnology Information. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Hethcox, J. C., et al. (2010). Stereospecific substitution of allylic alcohols to give optically active primary allylic amines: unique reactivity of a (P,alkene)Ir complex modulated by iodide. Journal of the American Chemical Society, 132(34), 11917-11919. Available at: [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Available at: [Link]

-

SpectraBase. (n.d.). 2,3-Dimethylbut-2-en-1-ol. Wiley-VCH GmbH. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Oxidation of Allylic Alcohols to α,β-Unsaturated Carbonyl Compounds with Aqueous Hydrogen Peroxide. Available at: [Link]

-

Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

PubChemLite. (n.d.). 2,3-dimethylbut-3-en-1-ol (C6H12O). Université du Luxembourg. Available at: [Link]

-

PubChem. (n.d.). 2,3-Dimethyl-3-buten-2-ol. National Center for Biotechnology Information. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum. Available at: [Link]

-

NIST. (n.d.). 1-Butanol, 2,3-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

SIELC Technologies. (2018). 2,3-Dimethyl-3-buten-2-ol. Available at: [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane. Available at: [Link]

-

EBSCO. (2022). Allylic Alcohols. Research Starters. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2,3-dimethylbutane. Available at: [Link]

-

Becica, J., & Isom, A. L. (2014). An oxidation of allylic and benzylic alcohols to the corresponding carboxylic acids. Chemical Communications, 50(44), 5871-5873. Available at: [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Video]. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

SpectraBase. (n.d.). 2,3-Dimethylbut-2-en-1-ol - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Available at: [Link]

Sources

- 1. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]

- 2. 2,3-dimethylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2,3-dimethylbutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. 2,3-Dimethylbut-3-en-1-ol | C6H12O | CID 12603472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2,3-Dimethylbut-3-en-1-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,3-Dimethylbut-3-en-1-ol in organic solvents. In the absence of extensive empirical data for this specific compound, this guide synthesizes information from its physicochemical properties, solubility data of structurally analogous C6 alcohols, and established principles of solvent-solute interactions to predict its solubility profile. Furthermore, this document offers detailed, field-proven experimental protocols for the precise determination of liquid-liquid solubility, equipping researchers in drug development and chemical synthesis with the necessary tools for solvent selection and process optimization.

Introduction: The Significance of Solubility in Scientific Research

Solubility, the measure of a solute's ability to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a molecule like 2,3-Dimethylbut-3-en-1-ol, a substituted allylic alcohol, understanding its solubility is critical for a variety of applications, from its use as a synthetic intermediate to its potential role in formulation development.[1] The choice of an appropriate solvent system is paramount for reaction kinetics, purification processes, and the ultimate bioavailability of a drug substance. This guide provides a deep dive into the theoretical and practical aspects of the solubility of 2,3-Dimethylbut-3-en-1-ol, offering a robust framework for researchers and professionals in the field.

Physicochemical Properties of 2,3-Dimethylbut-3-en-1-ol

A thorough understanding of the physicochemical properties of 2,3-Dimethylbut-3-en-1-ol is the cornerstone for predicting its behavior in various organic solvents. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H12O | [2] |

| Molecular Weight | 100.16 g/mol | [2] |

| Structure | Allylic alcohol with two methyl groups | [2] |

| XLogP3 | 1.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

The presence of a hydroxyl (-OH) group imparts polarity to the molecule and allows for hydrogen bonding, both as a donor and an acceptor. The six-carbon backbone, however, contributes a significant non-polar character. The XLogP3 value of 1.6 indicates a greater affinity for an octanol-like (non-polar) environment compared to water. This balance between polar and non-polar characteristics is the primary determinant of its solubility profile.

Predicted Solubility Profile of 2,3-Dimethylbut-3-en-1-ol

Based on the fundamental principle of "like dissolves like," we can predict the solubility of 2,3-Dimethylbut-3-en-1-ol in a range of organic solvents.[3] The presence of the hydroxyl group suggests good solubility in polar protic solvents, while the hydrocarbon portion of the molecule indicates compatibility with non-polar solvents.

High to Complete Miscibility

Polar Protic Solvents: Due to its ability to form hydrogen bonds, 2,3-Dimethylbut-3-en-1-ol is expected to be highly soluble, likely miscible, in short-chain alcohols.[4][5]

-

Methanol, Ethanol, Propanol, and 1-Butanol: These solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with the solute.

Polar Aprotic Solvents: Solvents in this category can accept hydrogen bonds and possess significant dipole moments, which will facilitate the dissolution of 2,3-Dimethylbut-3-en-1-ol.

-

Acetone, Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO): The polar nature of these solvents will interact favorably with the hydroxyl group of the solute.

Moderate to Good Solubility

Less Polar Solvents: In solvents with lower polarity, the non-polar interactions between the hydrocarbon chain of 2,3-Dimethylbut-3-en-1-ol and the solvent molecules will be the primary driving force for solubility.

-

Dichloromethane and Chloroform: These chlorinated solvents have moderate polarity and are good general solvents for a wide range of organic compounds.

-

Ethyl Acetate: As an ester with some polar character, it is expected to be a good solvent.

Limited to Low Solubility

Non-Polar Solvents: The solubility in non-polar solvents will be governed by the weaker van der Waals forces. While the hydrocarbon portion of 2,3-Dimethylbut-3-en-1-ol is compatible with these solvents, the polar hydroxyl group may limit complete miscibility.

-

Hexane, Heptane, and Cyclohexane: These aliphatic hydrocarbons will primarily interact with the non-polar part of the solute.

-

Toluene and Benzene: The aromatic rings of these solvents provide some potential for weak pi-stacking interactions, but the overall non-polar nature will likely result in limited solubility.

Insights from Structurally Similar Compounds

To further refine these predictions, we can examine the known solubility of structurally similar C6 alcohols:

-

1-Hexanol: This linear C6 alcohol is sparingly soluble in water but highly soluble in nonpolar organic solvents like hexane and ether.[6]

-

3-Hexenol: This compound is reported to be very soluble in ethanol and ether.[7]

The branched structure of 2,3-Dimethylbut-3-en-1-ol may slightly increase its solubility in some non-polar solvents compared to its linear isomers due to a disruption of crystal lattice formation (though this is more relevant for solid solutes) and a more compact shape.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The following protocols provide a robust framework for both qualitative and quantitative assessment of the solubility of 2,3-Dimethylbut-3-en-1-ol.

Qualitative Solubility Determination (Rapid Screening)

This method is ideal for a quick assessment of solubility in a range of solvents.

Protocol:

-

Preparation: Dispense 1 mL of the selected organic solvent into a clear glass vial.

-

Solute Addition: Add 2,3-Dimethylbut-3-en-1-ol dropwise to the solvent, vortexing or shaking vigorously after each addition.

-

Observation: Continue adding the solute until a second phase (immiscibility) is observed, or until a significant volume has been added without phase separation (indicating miscibility).

-

Classification:

-

Miscible: No phase separation observed after the addition of a significant volume (e.g., 1 mL of solute to 1 mL of solvent).

-

Partially Miscible: A second phase appears after the addition of a certain volume of solute.

-

Immiscible: A second phase is observed immediately upon addition of a small amount of solute.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[8]

Protocol:

-

System Preparation: In a series of sealed, temperature-controlled vessels, prepare mixtures of 2,3-Dimethylbut-3-en-1-ol and the chosen organic solvent across a range of compositions.

-

Equilibration: Agitate the mixtures at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixtures to stand undisturbed at the same constant temperature until clear phase separation occurs. For emulsions, centrifugation may be necessary.

-

Sampling: Carefully extract a known volume from each phase (solute-rich and solvent-rich).

-

Analysis: Determine the concentration of the solute in each phase using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Data Reporting: Express the solubility as a weight/weight percentage, mole fraction, or grams of solute per 100 mL of solvent at the specified temperature.

dot graph TD; A[Start: Prepare Solvent] --> B{Add Solute Incrementally}; B --> C{Observe for Phase Separation}; C -- No --> B; C -- Yes --> D[Record Volume Added]; D --> E[Calculate Solubility]; subgraph Legend; direction LR; subgraph Nodes; Start([Start]); Process{Process}; Decision{Decision}; IO[Input/Output]; End([End]); end end

end

Caption: Workflow for Quantitative Solubility Determination.

Theoretical Models for Solubility Prediction

For a more theoretical approach, several computational models can be employed to predict solubility. These models are particularly useful in the early stages of research and for high-throughput screening.

-

Hansen Solubility Parameters (HSP): This method breaks down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.

-

Machine Learning Models: An increasing number of machine learning models are being developed to predict solubility based on molecular descriptors.[9][10][11] These models are trained on large datasets of known solubility data and can provide rapid and often accurate predictions.[8]

dot graph G { layout=neato; node [shape=box, style=rounded]; Solubility [label="Solubility Prediction"]; HSP [label="Hansen Solubility\nParameters"]; COSMO_RS [label="COSMO-RS"]; ML [label="Machine Learning"]; Solubility -- HSP; Solubility -- COSMO_RS; Solubility -- ML; }

Caption: Theoretical Models for Solubility Prediction.

Safety and Handling Considerations

2,3-Dimethylbut-3-en-1-ol is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

References

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. [Link]

-

2,3-Dimethylbut-3-en-1-ol | C6H12O | CID 12603472. PubChem. [Link]

-

1-Hexanol | Solubility of Things. Solubility of Things. [Link]

-

A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. [Link]

-

3-Hexenol | C6H12O | CID 5281167. PubChem. [Link]

-

The Experimental Determination of Solubilities. ResearchGate. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]

-

Testing the Solubility of Common Liquid Solvents. Education.com. [Link]

-

Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM. YouTube. [Link]

-

17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

- Process for preparing allylic alcohols

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Dimethylbut-3-en-1-ol | C6H12O | CID 12603472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. education.com [education.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3-Hexenol | C6H12O | CID 5281167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. d-nb.info [d-nb.info]

- 10. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 11. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

discovery and historical synthesis of 2,3-Dimethylbut-3-en-1-ol

An In-depth Technical Guide to 2,3-Dimethylbut-3-en-1-ol: From Discovery to Modern Synthetic Strategies

Abstract

2,3-Dimethylbut-3-en-1-ol, a substituted allylic alcohol, represents a structurally intriguing molecule that serves as a versatile intermediate in organic synthesis.[1] With the molecular formula C₆H₁₂O, its architecture, featuring a primary alcohol adjacent to a vinylic group, allows for a diverse range of chemical transformations.[1] This guide provides a comprehensive overview of the historical synthesis and discovery of this compound, tracing the evolution of its preparation from classical organometallic additions to more contemporary, selective methodologies. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis of the key synthetic routes, offering researchers and drug development professionals a thorough understanding of this important chemical building block.

Introduction and Chemical Significance

2,3-Dimethylbut-3-en-1-ol is a member of the allylic alcohol family, compounds where a hydroxyl group is attached to a carbon atom adjacent to a double bond.[1] This structural arrangement is not merely incidental; the proximity of the two functional groups—the hydroxyl and the alkene—creates a unique electronic interplay that defines the molecule's reactivity. The hydroxyl group can be oxidized or participate in substitution reactions, while the double bond is amenable to a variety of addition and cyclization reactions.[1]

This dual functionality makes 2,3-Dimethylbut-3-en-1-ol a valuable precursor in the synthesis of more complex molecules. Its applications are particularly noted in the field of fine chemicals and the fragrance industry, where it can serve as a starting material for novel odorant molecules.[1][2] The steric hindrance provided by the methyl groups also plays a crucial role in directing the regioselectivity and stereoselectivity of its reactions, presenting opportunities for controlled and sophisticated synthetic design.[1]

Historical Context and Early Synthetic Approaches

While a singular "discovery" paper for 2,3-Dimethylbut-3-en-1-ol is not prominent in historical literature, its synthesis is rooted in the foundational principles of 20th-century organometallic chemistry. Early methods for creating tertiary and substituted primary alcohols relied heavily on carbon-carbon bond-forming reactions using powerful nucleophiles.

The Grignard Reaction: A Cornerstone of Alcohol Synthesis

The addition of organomagnesium halides (Grignard reagents) to carbonyl compounds is a classic and powerful method for alcohol synthesis.[3][4] The synthesis of 2,3-Dimethylbut-3-en-1-ol via this route exemplifies the challenges and subtleties of controlling reactivity in multifunctional molecules.

Causality and Mechanistic Insight: The synthesis typically employs the 1,2-addition of a methylmagnesium halide (e.g., MeMgBr) to an α,β-unsaturated ester, such as methyl 2-methylpropenoate. The core of this reaction is the nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the electrophilic carbonyl carbon of the ester. A second equivalent of the Grignard reagent then adds to the intermediate ketone, yielding the tertiary alkoxide, which upon protonation gives the desired alcohol.

A critical challenge in reactions with α,β-unsaturated carbonyls is the competition between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). To favor the desired 1,2-addition for the synthesis of this specific allylic alcohol, reaction conditions must be carefully controlled. Lower temperatures are generally employed to promote the kinetically favored 1,2-adduct, as this pathway typically has a lower activation energy.[1] The presence of the α-methyl group on the ester also sterically directs the incoming nucleophile toward the carbonyl carbon.[1]

Experimental Protocol 1: Synthesis via Grignard Addition

Objective: To synthesize 2,3-Dimethylbut-3-en-1-ol from methyl 2-methylpropenoate and methylmagnesium bromide.

Methodology:

-

Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. The entire system is maintained under an inert atmosphere (e.g., dry Nitrogen or Argon).

-

Grignard Reagent Preparation: Magnesium turnings are placed in the flask with a small crystal of iodine (as an initiator). A solution of methyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming, and the addition is continued at a rate that maintains a gentle reflux.

-

Addition to Ester: The Grignard reagent is cooled to 0°C in an ice bath. A solution of methyl 2-methylpropenoate in anhydrous diethyl ether is added dropwise with vigorous stirring. The temperature is maintained below 5°C throughout the addition.

-

Reaction & Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is then carefully quenched by slowly pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up & Isolation: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 2,3-Dimethylbut-3-en-1-ol.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS to confirm its structure and purity.

Diagram: Grignard Synthesis Workflow

Caption: Workflow for the synthesis of 2,3-Dimethylbut-3-en-1-ol via hydroboration-oxidation.

Comparative Analysis of Synthetic Methods

The choice of a synthetic route depends on factors such as starting material availability, desired yield, scalability, and safety considerations. The two primary methods discussed offer distinct advantages and disadvantages.

| Feature | Grignard Reaction Method | Hydroboration-Oxidation Method |

| Starting Materials | Methyl 2-methylpropenoate, Methyl Bromide, Mg | 2,3-Dimethyl-1,3-butadiene, Borane reagent |

| Key Reagents | Grignard reagent (MeMgBr) | Borane (BH₃·THF), H₂O₂, NaOH |

| Regioselectivity | Controlled by 1,2- vs. 1,4-addition; requires low temp. | Excellent anti-Markovnikov selectivity |

| Key Challenge | Suppressing the 1,4-conjugate addition side reaction. | Handling of pyrophoric borane reagents. |

| Advantages | Utilizes common and powerful C-C bond formation. | High selectivity, mild reaction conditions. |

| Disadvantages | Potential for side products; requires strictly anhydrous conditions. | Borane reagents are hazardous and moisture-sensitive. |

| Typical Yields | Moderate to Good | Good to Excellent |

Conclusion

The synthesis of 2,3-Dimethylbut-3-en-1-ol provides a compelling case study in the evolution of synthetic organic chemistry. From the foundational power of the Grignard reaction to the refined selectivity of hydroboration-oxidation, the approaches to this molecule have become more sophisticated and controlled over time. Understanding the mechanistic underpinnings of these historical and modern methods is crucial for today's researchers. This knowledge not only enables the efficient production of this specific building block but also informs the broader strategic design of complex molecular architectures in drug discovery and materials science.

References

- US4404410A - Process for preparing 2,3-dimethyl-2,3-butanediol.

- EP0064180A1 - Process for the preparation of 2,3-dimethylbutane-2,3-diol.

- 2,3-Dimethylbut-3-en-1-ol | C6H12O | CID 12603472. PubChem.

- 2,3-Dimethylbut-3-en-1-ol | C6H12O. Benchchem.

- 2,3-Dimethylbut-2-en-1-ol | CAS 19310-95-3. Benchchem.

- What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane?

- 13.9: Organometallic Reagents in Alcohol Synthesis. Chemistry LibreTexts.

Sources

reactivity of the allylic alcohol functional group

An In-Depth Technical Guide to the Reactivity of the Allylic Alcohol Functional Group

Authored by: Gemini, Senior Application Scientist

Abstract

Allylic alcohols, organic compounds featuring a hydroxyl group attached to a carbon atom adjacent to a double bond, represent a cornerstone of modern organic synthesis.[1] Their unique electronic structure imparts enhanced and distinct reactivity compared to saturated alcohols, making them versatile precursors for a vast array of molecular architectures. This guide provides an in-depth exploration of the core reactivity patterns of allylic alcohols, intended for researchers, scientists, and professionals in drug development. We will dissect the causality behind their reactivity and present field-proven protocols for their most critical transformations, including oxidation, epoxidation, substitution, and rearrangement reactions.

The Electronic Basis of Allylic Alcohol Reactivity

The defining characteristic of an allylic alcohol is the C=C-C-OH structural motif. The proximity of the hydroxyl group to the π-system of the alkene is not a trivial arrangement; it fundamentally alters the molecule's electronic properties and dictates its reaction pathways.

-

Stabilization of Intermediates: The adjacent π-bond provides significant resonance stabilization to carbocations, radicals, or anions formed at the allylic position. For instance, during SN1-type substitution reactions, the departure of a leaving group (e.g., protonated hydroxyl) generates an allylic carbocation. This intermediate is not a single structure but a resonance hybrid, delocalizing the positive charge over two carbon atoms. This stabilization drastically lowers the activation energy for such reactions compared to their saturated counterparts.[2][3]

-

Weakened C-H Bonds: The C-H bonds at the allylic position are weaker than those in ordinary sp³ hybridized carbons (allylic C-H bond dissociation energy is ~88 kcal/mol vs. ~101 kcal/mol for a primary C-H bond).[4] This facilitates hydrogen atom abstraction, a key step in many oxidation reactions that proceed via radical intermediates.[4][5]

Oxidation: Controlled Access to Carbonyls and Carboxylic Acids

The oxidation of allylic alcohols is one of their most synthetically valuable transformations. The choice of oxidant allows for precise control over the final oxidation state.

Selective Oxidation to α,β-Unsaturated Aldehydes and Ketones

The selective oxidation of allylic alcohols to their corresponding enals and enones without affecting the carbon-carbon double bond or over-oxidizing to the carboxylic acid is a common synthetic challenge.

Core Reagent: Activated Manganese Dioxide (MnO₂)

Activated MnO₂ is the preeminent reagent for this transformation, prized for its high chemoselectivity for allylic and benzylic alcohols.[6][7] Saturated alcohols are typically unreactive under these conditions. The reaction is heterogeneous, occurring on the surface of the solid MnO₂ in an organic solvent.[5]

Mechanism of MnO₂ Oxidation: The reaction proceeds through a radical pathway. The alcohol first adsorbs onto the MnO₂ surface and forms a manganese ester. This is followed by the rate-determining step: a homolytic cleavage of an allylic C-H bond, facilitated by electron transfer to the Mn(IV) center. The resulting resonance-stabilized allylic radical collapses, and the product aldehyde or ketone is released, leaving behind Mn(III), which disproportionates.[5]

Caption: Radical mechanism for the selective oxidation of allylic alcohols by MnO₂.

Experimental Protocol: Oxidation of Cinnamyl Alcohol to Cinnamaldehyde

-

Activation of MnO₂: Commercially available "activated" MnO₂ is often used. If preparing, a common method involves the reaction of aqueous solutions of KMnO₄ and MnSO₄. The resulting precipitate is filtered, washed, and dried thoroughly in an oven (110-120 °C) for several hours. The activity can vary significantly between batches.[7][8]

-

Reaction Setup: To a stirred suspension of activated MnO₂ (10-20 molar equivalents) in dichloromethane (DCM) or chloroform, add the allylic alcohol (1 equivalent).

-

Monitoring: The reaction is typically stirred at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can range from a few hours to several days, depending on the substrate and MnO₂ activity.[8]

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the solid manganese oxides. The filter cake is washed thoroughly with the solvent.

-

Purification: The combined filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or distillation to yield the pure α,β-unsaturated aldehyde or ketone.[8]

Oxidative Transposition: The Babler Oxidation

For tertiary allylic alcohols, direct oxidation to a ketone is not possible. Instead, they can undergo an oxidative transposition to yield an α,β-unsaturated enone using Pyridinium Chlorochromate (PCC). This reaction is known as the Babler oxidation.[9]

Mechanism: The reaction begins with the formation of a chromate ester from the tertiary alcohol and PCC. This ester then undergoes a[10][10]-sigmatropic rearrangement, transposing the oxygen and carbon frameworks. Subsequent oxidation of the rearranged intermediate by another equivalent of PCC yields the final enone product.[9]

Caption: Key steps of the Babler Oxidation of tertiary allylic alcohols.

Oxidation to Carboxylic Acids

A direct, one-pot conversion of primary allylic alcohols to the corresponding carboxylic acids can be achieved by merging catalytic aerobic oxidation with a subsequent chlorite oxidation (Lindgren oxidation).[11] This avoids the isolation of the often-labile intermediate aldehyde.

Typical Protocol:

-

The allylic alcohol is first oxidized to the aldehyde using a copper(I) catalyst with a TEMPO co-catalyst under an oxygen atmosphere.

-

Once the first step is complete, sodium chlorite (NaClO₂) and a hypochlorite scavenger (e.g., 2-methyl-2-butene) are added directly to the reaction vessel.

-

The chlorite oxidizes the aldehyde to the carboxylic acid.[11]

Asymmetric Epoxidation: The Sharpless-Katsuki Reaction

The Sharpless Asymmetric Epoxidation is a landmark reaction in organic synthesis, enabling the highly enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[10][12] These chiral products are invaluable building blocks for the synthesis of natural products and pharmaceuticals.[10]

Reagents:

-

Catalyst: Titanium (IV) isopropoxide [Ti(OⁱPr)₄]

-

Chiral Ligand: Diethyl tartrate (DET), used as either the (+)- or (-)-enantiomer.

-

Oxidant: tert-Butyl hydroperoxide (TBHP)

Key Features:

-

High Enantioselectivity: Typically achieves >90% enantiomeric excess (ee).[12]

-

Predictable Stereochemistry: The facial selectivity of the epoxidation is determined by the chirality of the DET used. A simple mnemonic allows for reliable prediction of the product's absolute stereochemistry.[10]

-

Directed by the Hydroxyl Group: The allylic -OH group is essential, as it coordinates to the titanium center, directing the oxidant to one face of the double bond.

Catalytic Cycle and Stereochemical Model: The active catalyst is a dimeric titanium-tartrate complex. The allylic alcohol and TBHP displace isopropoxide ligands on the titanium center. The geometry of the chiral tartrate ligand then orients the coordinated substrates in a way that allows the peroxide oxygen to be delivered to only one specific face of the alkene.[13][14]

Caption: Simplified catalytic cycle for the Sharpless Asymmetric Epoxidation.

Substitution Reactions: C-C and C-Heteroatom Bond Formation

The hydroxyl group of an allylic alcohol is a poor leaving group. Therefore, substitution reactions require its activation, either by protonation or, more effectively, through transition metal catalysis.

SN1 and SN2' Pathways

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (H₂O). Its departure generates a resonance-stabilized allylic carbocation. A nucleophile can then attack at either of the two electrophilic carbons, often leading to a mixture of regioisomers (direct substitution vs. allylic rearrangement, or SN1 vs. SN1').[2][3] The SN2' pathway involves a concerted attack of the nucleophile at the γ-carbon of the double bond with simultaneous departure of the leaving group and migration of the double bond.[3]

Transition Metal-Catalyzed Allylic Substitution

The most versatile and widely used method for allylic substitution involves transition metal catalysis, most notably with palladium.[15] This approach, often called the Tsuji-Trost reaction, allows for the direct use of allylic alcohols as electrophiles under mild conditions, producing only water as a byproduct.[15]

General Mechanism:

-